molecular formula C22H20BrN3O3S B11592318 (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11592318
M. Wt: 486.4 g/mol
InChI Key: CAPDUOIELXBEAX-UYRXBGFRSA-N
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Description

The compound (5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group and a butoxyphenyl group attached to a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multiple steps, starting with the preparation of the triazolothiazole core. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under reflux conditions. The brominated methoxyphenyl and butoxyphenyl groups are then introduced via nucleophilic substitution reactions, followed by condensation reactions to form the final product. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form quinone derivatives under the influence of strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The brominated methoxyphenyl group can be reduced to the corresponding phenyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with nucleophiles like amines or thiols to form new derivatives with potential biological activity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

The compound (5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting essential biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-[(5-FLUORO-2-METHOXYPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of (5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and potential for further functionalization, while the methoxy and butoxy groups contribute to its solubility and interaction with biological targets. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H20BrN3O3S

Molecular Weight

486.4 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-(4-butoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H20BrN3O3S/c1-3-4-11-29-17-8-5-14(6-9-17)20-24-22-26(25-20)21(27)19(30-22)13-15-12-16(23)7-10-18(15)28-2/h5-10,12-13H,3-4,11H2,1-2H3/b19-13-

InChI Key

CAPDUOIELXBEAX-UYRXBGFRSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=C(C=CC(=C4)Br)OC)/SC3=N2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C=CC(=C4)Br)OC)SC3=N2

Origin of Product

United States

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